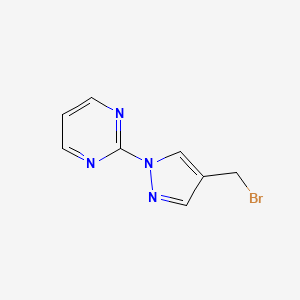
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine typically involves the bromination of a methyl-substituted pyrazole followed by a coupling reaction with a pyrimidine derivative. One common method includes:
Bromination: The methyl group on the pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light.
Coupling Reaction: The bromomethylated pyrazole is then reacted with a pyrimidine derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the bromination step and high-throughput screening of reaction conditions for the coupling step.
化学反应分析
Types of Reactions
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form new C-N, C-S, or C-O bonds.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation or reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form C-C bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a pyrazolyl-pyrimidine amine, while a Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
科学研究应用
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other protein targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used to study the biological activity of pyrazole and pyrimidine derivatives, including their interactions with enzymes and receptors.
作用机制
The mechanism of action of 2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The pyrazole and pyrimidine rings can interact with aromatic residues through π-π stacking or hydrogen bonding, stabilizing the compound in the binding site.
相似化合物的比较
Similar Compounds
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(4-(Chloromethyl)-1H-pyrazol-1-YL)pyrimidine: Similar in reactivity but may have different electronic properties due to the presence of chlorine instead of bromine.
2-(4-(Hydroxymethyl)-1H-pyrazol-1-YL)pyrimidine: More polar and may have different solubility and reactivity profiles.
Uniqueness
The presence of the bromomethyl group in 2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine makes it a versatile intermediate for further chemical modifications
属性
CAS 编号 |
1196157-38-6 |
|---|---|
分子式 |
C8H7BrN4 |
分子量 |
239.07 g/mol |
IUPAC 名称 |
2-[4-(bromomethyl)pyrazol-1-yl]pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c9-4-7-5-12-13(6-7)8-10-2-1-3-11-8/h1-3,5-6H,4H2 |
InChI 键 |
GNNLAPZFZAVNDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


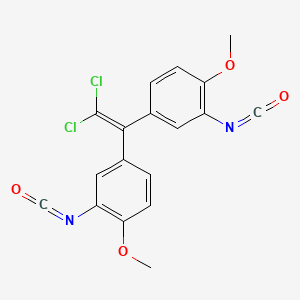
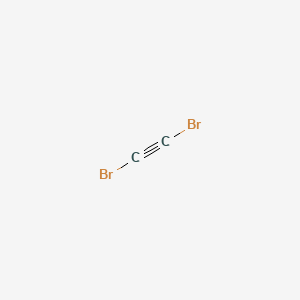
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
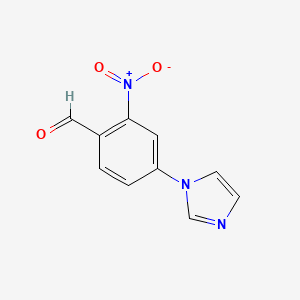
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
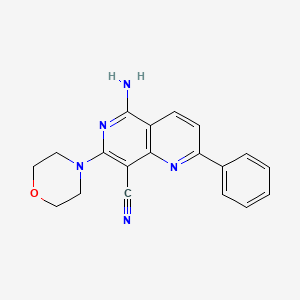
![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)
![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
![8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B14170843.png)
![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)
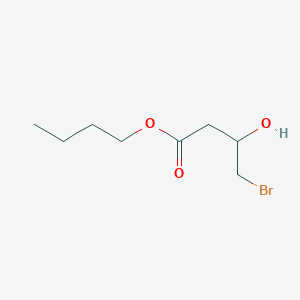

![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
